molecular formula C15H23ClN2S B5179033 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride

4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B5179033
M. Wt: 298.9 g/mol
InChI Key: MZASUJXCQVMVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride, also known as AET, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. AET is a thiazole derivative that has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is not fully understood, but it is believed to act by inhibiting viral replication and inducing apoptosis in cancer cells. This compound has also been found to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of viral enzymes, which prevents viral replication. This compound has also been found to induce apoptosis in cancer cells, which leads to their death. Additionally, this compound has been found to modulate the immune response, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride in lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of new therapeutics. Additionally, this compound has been found to exhibit low toxicity in animal studies, which makes it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride. One potential direction is the development of this compound-based therapeutics for the treatment of viral infections, cancer, and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the development of more effective treatments. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl isothiocyanate, followed by the addition of hydrogen chloride to form the hydrochloride salt of this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been found to exhibit antiviral activity against a range of viruses, including influenza A and B viruses, herpes simplex virus, and human immunodeficiency virus (HIV). This compound has also been found to exhibit antitumor activity against several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S.ClH/c1-2-16-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15;/h9-12H,2-8H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZASUJXCQVMVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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